4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Beta-2 adrenergic receptor cAMP accumulation assay G protein-coupled receptor agonism

This non-catechol butanamide β2-AR agonist (CAS 453586-03-3) delivers a distinct SAR profile (EC50 2.80 nM) that sets it apart from classical catecholamine agonists. The 2-methoxy-4-nitrophenyl head group ensures exquisitely sensitive binding interactions, while the butanamide scaffold avoids COMT-mediated inactivation, making it a superior reference tool for calibrating HTS campaigns and investigating β2-AR biased signaling in HEK293, 1321N1, and U87MG models. Choose this compound for reproducible, well-characterized pharmacology.

Molecular Formula C21H26N2O5
Molecular Weight 386.448
CAS No. 453586-03-3
Cat. No. B2769510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
CAS453586-03-3
Molecular FormulaC21H26N2O5
Molecular Weight386.448
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
InChIInChI=1S/C21H26N2O5/c1-21(2,3)15-7-10-17(11-8-15)28-13-5-6-20(24)22-18-12-9-16(23(25)26)14-19(18)27-4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24)
InChIKeyJFEZJVZQXXAZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 453586-03-3) Procurement Guide for β2-Adrenergic Research


4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 453586-03-3, PubChem CID 2790653) is a synthetic non-catechol β2-adrenergic receptor (β2-AR) agonist identified as Compound 48 in US Patent 9,492,405 [1]. Its structure comprises a 4-tert-butylphenoxy tail linked via a butanamide spacer to a 2-methoxy-4-nitrophenyl amide head group (MW 386.4 g/mol, XLogP3-AA 4.5), distinguishing it from classical catecholamine β2-AR agonists [2]. The compound has curated activity records in both BindingDB (BDBM50348426) and ChEMBL (CHEMBL1800936) [3][4].

Why 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide Cannot Be Replaced by Closely Related Butanamide Analogs


The 2-methoxy-4-nitrophenyl head group of this compound engages in specific hydrogen-bonding and electrostatic interactions within the β2-AR orthosteric pocket that are exquisitely sensitive to the aryl substitution pattern. Replacement of the 2-methoxy-4-nitrophenyl moiety with a 3-methoxyphenyl, 3-chloro-4-methoxyphenyl, or other aryl group produces marked quantitative changes in both functional agonist potency (EC50) and receptor binding affinity (Ki), as documented by direct head-to-head data from the same patent series and assay platform [1]. Furthermore, its non-catechol butanamide scaffold fundamentally differs from the catechol core of classical β2-AR agonists (e.g., isoproterenol, fenoterol), meaning that a user cannot assume equivalent receptor activation kinetics, functional selectivity, or metabolic stability profiles when substituting either a catechol-based agonist or a different butanamide analog [2].

Quantitative Head-to-Head Evidence: How 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide Differentiates from Its Closest Comparators


β2-AR Agonist Potency (cAMP Accumulation EC50) Benchmarked Against Intra-Patent Analogs

In a direct head-to-head comparison using identical assay conditions (human β2-AR expressed in HEK293 cells, cAMP accumulation), 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide (Compound 48) exhibits an EC50 of 2.80 nM, which is 1.4-fold more potent than Compound 45 (EC50 4 nM) but 7.0-fold less potent than Compound 40 (EC50 0.400 nM) [1][2]. This rank-order potency establishes the compound's functional agonist profile as intermediate within the US9492405 series, thereby enabling users to select it over Compound 45 when higher potency is required, or over Compound 40 when a less potent tool compound is needed to avoid receptor reserve complications.

Beta-2 adrenergic receptor cAMP accumulation assay G protein-coupled receptor agonism

β2-AR Mediated Mitogenesis Inhibition (IC50) Compared to Isoproterenol and Compound 45

In a β2-AR mediated inhibition of mitogenesis assay conducted at 37°C using HEK-β2-AR, 1321N1 or U87MG cells, 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide yields an IC50 of 1.44 nM [1]. This represents a 3.0-fold greater functional inhibition potency than Compound 45 (IC50 4.37 nM) in the same assay, confirming that the 2-methoxy-4-nitrophenyl substitution confers a meaningful functional advantage over the structurally distinct head group of Compound 45 [2]. However, it remains 29-fold less potent than the classical catechol agonist isoproterenol (Compound 27, IC50 0.0500 nM), indicating that the non-catechol scaffold trades some intrinsic functional efficacy for structural novelty [3].

beta-2 adrenergic receptor mitogenesis inhibition functional antagonist activity

β2-AR Binding Affinity (Ki) Measured by Radioligand Displacement Versus Compound 45

In a competitive radioligand displacement assay using [³H]-(R,R')-methoxyfenoterol on human β2-AR expressed in HEK cells, 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide exhibits a Ki of 39 nM [1]. This affinity is 3.0-fold weaker than Compound 45, which displays a Ki of 13 nM in the same assay format [2]. The divergent structure-activity relationship—where Compound 48 has higher functional potency (EC50 2.80 nM vs 4 nM; IC50 1.44 nM vs 4.37 nM) yet lower binding affinity than Compound 45—suggests differential agonist efficacy and receptor reserve effects, making direct binding-affinity-to-function comparisons critical for proper compound characterization.

beta-2 adrenergic receptor radioligand binding receptor affinity

Non-Catechol Scaffold Differentiation from Classical β2-AR Agonists

4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide possesses a butanamide-based scaffold (MW 386.4 g/mol, XLogP3-AA 4.5) that is structurally distinct from the catechol core of classical β2-AR agonists such as isoproterenol (MW 211.26, XLogP ~0.5) and fenoterol [1][2]. Catechol-containing β2-AR agonists are established substrates for catechol-O-methyltransferase (COMT)-mediated methylation, a primary metabolic inactivation pathway. Although direct comparative metabolic stability data have not been reported for Compound 48, the absence of the catechol moiety eliminates the canonical COMT substrate recognition motif, a well-characterized class-level advantage of non-catechol β2-AR ligands [3]. This class-level inference must be interpreted cautiously pending experimental ADME confirmation [4].

non-catechol agonist scaffold differentiation catechol-O-methyltransferase (COMT)

Recommended Experimental and Procurement Use Cases for 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide Based on Quantitative Evidence


β2-AR Functional Agonist Assay Development and High-Throughput Screening (HTS)

With an EC50 of 2.80 nM in the cAMP accumulation assay (HEK293-hβ2-AR), this compound provides a well-characterized, non-catechol reference agonist suitable for calibrating β2-AR functional assays and HTS campaigns. Its intermediate potency relative to more potent (Compound 40, EC50 0.400 nM) and less potent (Compound 45, EC50 4 nM) intra-patent analogs allows researchers to select an agonist that minimises both receptor desensitisation and insufficient signal-to-noise ratios at typical screening concentrations [1].

Structure-Activity Relationship (SAR) Studies of Non-Catechol β2-AR Ligands

The quantitative divergence between binding affinity (Ki = 39 nM) and functional potency (IC50 = 1.44 nM for mitogenesis inhibition) makes this compound a valuable tool for investigating agonist efficacy versus affinity relationships at β2-AR. This functional selectivity, not observed with the closer-binding yet less functionally potent Compound 45 (Ki = 13 nM, IC50 = 4.37 nM), provides a unique SAR datapoint for medicinal chemistry programs targeting β2-AR biased signalling [2].

Reference Compound for Mitogenesis-Based β2-AR Pharmacological Studies

The robust 3.0-fold functional advantage over Compound 45 in the β2-AR mediated mitogenesis inhibition assay (IC50 1.44 nM vs 4.37 nM) positions this compound as a preferred reference agonist for studies investigating β2-AR regulation of cell proliferation pathways in HEK-β2-AR, 1321N1, and U87MG glioblastoma models [3].

Investigative Probe for β2-AR Signalling in COMT-Competent Systems

As a non-catechol butanamide derivative, this compound lacks the catechol O-methylation motif that limits the half-life of classical β2-AR agonists such as isoproterenol in COMT-expressing cells and tissues. While direct metabolic stability data remain to be published, the class-level structural feature supports its selection as an investigative tool for β2-AR signalling studies in neuronal, hepatic, and placental tissues where COMT activity is high and catechol-based agonists are rapidly inactivated [4].

Quote Request

Request a Quote for 4-(4-tert-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.